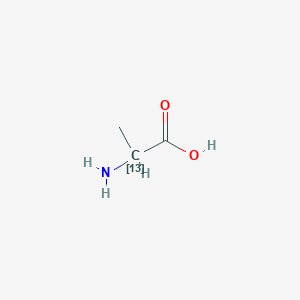
DL-Alanine-2-13C
描述
DL-Alanine-2-13C is a stable isotope-labeled compound of alanine, where the carbon-2 position is enriched with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
DL-Alanine-2-13C can be synthesized through several methods. One common approach involves the use of labeled precursors in a series of chemical reactions that incorporate the carbon-13 isotope at the desired position. For instance, starting from a labeled precursor like 13C-labeled acetic acid, a series of reactions including amination and decarboxylation can be employed to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process often includes rigorous purification steps to ensure the final product meets the required specifications for research applications .
化学反应分析
Types of Reactions
DL-Alanine-2-13C undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into pyruvate.
Reduction: It can be reduced to form alaninol.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyruvate, while reduction produces alaninol .
科学研究应用
DL-Alanine-2-13C has a wide range of applications in scientific research:
Chemistry: It is used in NMR spectroscopy to study molecular structures and dynamics.
Biology: It helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: It is used in metabolic studies and diagnostic imaging.
Industry: It is employed in the development of new materials and chemical processes .
作用机制
The mechanism by which DL-Alanine-2-13C exerts its effects is primarily through its incorporation into metabolic pathways. The carbon-13 isotope acts as a tracer, allowing researchers to follow the compound’s journey through various biochemical processes. This helps in identifying molecular targets and understanding the pathways involved in different reactions .
相似化合物的比较
Similar Compounds
DL-Alanine-1-13C: Similar to DL-Alanine-2-13C but with the carbon-13 isotope at the carbon-1 position.
DL-Alanine-2,3-13C2: Contains carbon-13 isotopes at both the carbon-2 and carbon-3 positions.
Uniqueness
This compound is unique due to its specific labeling at the carbon-2 position, which provides distinct advantages in certain types of NMR studies and metabolic tracing experiments.
属性
IUPAC Name |
2-amino(213C)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i2+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-VQEHIDDOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


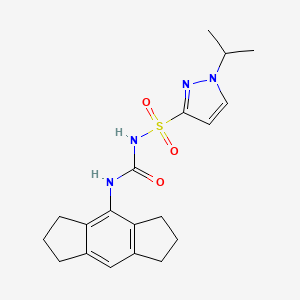


![4-[2,5-difluoro-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3324888.png)
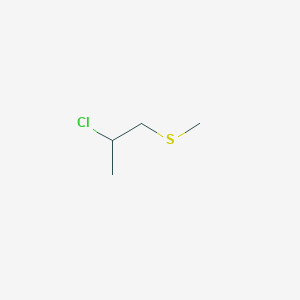
![3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3324898.png)
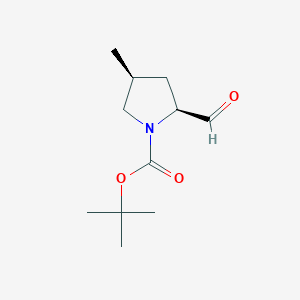

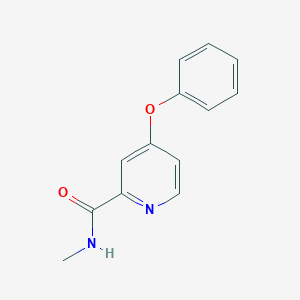

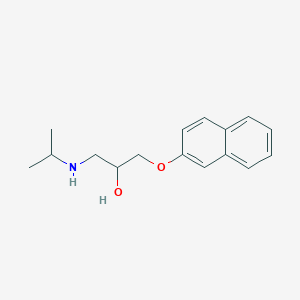
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]hexanoic acid](/img/structure/B3324935.png)

![2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid](/img/structure/B3324963.png)
